molecular formula C8H7NOS B13779708 2-Methylthieno[2,3-c]pyridin-4-ol CAS No. 73224-10-9

2-Methylthieno[2,3-c]pyridin-4-ol

Katalognummer: B13779708
CAS-Nummer: 73224-10-9
Molekulargewicht: 165.21 g/mol
InChI-Schlüssel: MGODXLGJOFDSCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylthieno[2,3-c]pyridin-4-ol is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthieno[2,3-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-thioxopyridine-3-carbonitrile as a starting material. The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of the desired compound .

Industrial Production Methods

continuous flow synthesis methods, which offer advantages such as shorter reaction times and increased safety, could be adapted for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylthieno[2,3-c]pyridin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

2-Methylthieno[2,3-c]pyridin-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methylthieno[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thienopyridine derivatives, such as:

Uniqueness

2-Methylthieno[2,3-c]pyridin-4-ol is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

73224-10-9

Molekularformel

C8H7NOS

Molekulargewicht

165.21 g/mol

IUPAC-Name

2-methylthieno[2,3-c]pyridin-4-ol

InChI

InChI=1S/C8H7NOS/c1-5-2-6-7(10)3-9-4-8(6)11-5/h2-4,10H,1H3

InChI-Schlüssel

MGODXLGJOFDSCC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(S1)C=NC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.